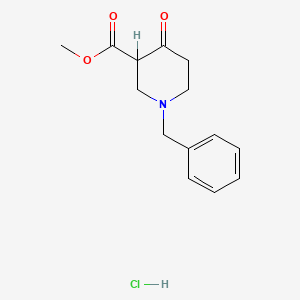

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRADBAOVPACOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960072 | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-01-3 | |

| Record name | 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

This compound is a pivotal synthetic intermediate, valued by researchers and drug development professionals for its versatile chemical structure.[1] As a derivative of 4-piperidone, its constituent functional groups—a tertiary amine, a ketone, and a β-keto ester—provide multiple reaction sites for building molecular complexity.[1][2] This compound serves as a foundational building block in the synthesis of a wide array of pharmacologically active molecules, including receptor agonists and antagonists. Its N-benzyl group is a common motif in medicinal chemistry, offering a stable and sterically influential substituent that can be retained or removed via hydrogenolysis to yield the secondary amine.[3][4] The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it suitable for storage and downstream applications.[2][5]

| Parameter | Information |

| CAS Number | 3939-01-3[6] |

| Molecular Formula | C₁₄H₁₈ClNO₃[1][6] |

| Molecular Weight | 283.75 g/mol [2] |

| Appearance | White to pink or pale cream crystalline powder[1][2] |

| Melting Point | ~185 °C (with decomposition)[1] |

Core Synthesis Strategy: The Dieckmann Condensation Pathway

The most established and efficient route to the 1-benzyl-4-oxopiperidine-3-carboxylate core structure relies on the Dieckmann condensation . This powerful intramolecular cyclization reaction is the equivalent of the intermolecular Claisen condensation and is highly effective for forming stable five- and six-membered rings.[7][8][9] The synthesis can be logically dissected into three primary stages:

-

Formation of the Diester Precursor: A double Michael addition between benzylamine and methyl acrylate to form the acyclic diester.

-

Intramolecular Cyclization: A base-mediated Dieckmann condensation of the diester to construct the six-membered piperidone ring, yielding the β-keto ester.

-

Salt Formation: Conversion of the resulting free base to its hydrochloride salt for enhanced stability and ease of handling.

Part 1: Synthesis of N,N-bis(β-methyl propionate)benzylamine

Principle and Mechanism

This initial step involves a double 1,4-conjugate addition, or Michael addition, of benzylamine to two equivalents of methyl acrylate. The nucleophilic nitrogen of the primary amine attacks the electrophilic β-carbon of the α,β-unsaturated ester. The reaction proceeds sequentially, first forming the mono-adduct, which, being a secondary amine, is also nucleophilic and reacts with a second molecule of methyl acrylate to yield the desired tertiary amine diester.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzylamine (1.0 eq.).

-

Reagent Addition: Slowly add methyl acrylate (2.0-2.2 eq.) to the flask. The reaction is often exothermic, and controlled addition may be necessary. For some procedures, a solvent like methanol is used, while others proceed neat.[10]

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, remove the excess methyl acrylate and any solvent under reduced pressure. The resulting crude N,N-bis(β-methyl propionate)benzylamine is typically a viscous oil and can often be used in the next step without further purification.

Part 2: Dieckmann Condensation to Form the Piperidone Ring

Principle and Causality

The Dieckmann condensation is the cornerstone of this synthesis.[11] It is an intramolecular reaction where a diester is treated with a strong base to form a cyclic β-keto ester.[7][12]

-

Choice of Base: A strong, non-nucleophilic base is critical. Sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly employed.[11] An alkoxide base corresponding to the ester (e.g., NaOMe for a methyl ester) is ideal to prevent transesterification as a side reaction. The base must be strong enough to deprotonate the α-carbon of the ester, generating a nucleophilic enolate.[9]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as any water present will quench the strong base and inhibit the reaction.

-

Driving Force: The overall equilibrium for the condensation can be unfavorable. However, the product, a β-keto ester, contains a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base generated during the reaction (methoxide) is strong enough to deprotonate this position in a nearly irreversible acid-base reaction. This final deprotonation step is the thermodynamic driving force that shifts the entire equilibrium towards the cyclized product.[8] The desired β-keto ester is then obtained upon acidic workup.

Experimental Protocol

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable anhydrous solvent such as toluene.[13]

-

Base Addition: Add sodium methoxide (1.1-1.5 eq.) or sodium hydride (as a 60% dispersion in mineral oil) to the solvent.

-

Substrate Addition: Slowly add a solution of the diester precursor from Part 1 dissolved in anhydrous toluene to the base suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 100-125 °C in toluene) for 2-4 hours.[13] Monitor the reaction's progress by TLC.

-

Quenching and Workup:

-

Cool the mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of a dilute acid (e.g., acetic acid or dilute HCl) until the pH is neutral to slightly acidic. This step protonates the enolate to form the final β-keto ester product.[12]

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 1-benzyl-4-oxopiperidine-3-carboxylate as a free base, often an oil.[14]

-

Part 3: Formation of the Hydrochloride Salt

Principle and Rationale

Converting the free base, which is often an oil and may be prone to degradation, into its hydrochloride salt is the final step. Amine salts are generally crystalline solids that are easier to handle, purify via recrystallization, and store.[5] The salt formation is a simple acid-base reaction.

Experimental Protocol

-

Dissolution: Dissolve the crude free base from Part 2 in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid. This can be ethereal HCl, HCl in isopropanol, or by bubbling dry HCl gas through the solution.[15]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[13]

Summary of Reaction Parameters

| Step | Key Reagents | Base / Acid | Solvent | Temperature | Typical Yield |

| 1. Michael Addition | Benzylamine, Methyl Acrylate | N/A | Methanol or Neat | Reflux | >90% |

| 2. Dieckmann Condensation | Diester Intermediate | NaOMe or NaH | Toluene | Reflux (100-125°C) | 70-85% |

| 3. Salt Formation | Free Base | Hydrochloric Acid | Diethyl Ether / IPA | 0°C to RT | >95% |

Safety and Handling

-

Benzylamine: Corrosive and causes burns. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Methyl Acrylate: Flammable liquid and vapor, toxic if inhaled, and a skin/eye irritant.

-

Sodium Hydride / Sodium Methoxide: Highly reactive and flammable solids. React violently with water. Must be handled under an inert atmosphere.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution in a well-ventilated area.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

Wikipedia. Dieckmann condensation. [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

-

NROChemistry. Dieckmann Condensation. [Link]

-

Organic Chemistry Tutor. Dieckmann Condensation. [Link]

-

ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

-

Aviv, H., & Kushmaro, H. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical properties. Pharmaceutical Development and Technology, 18(5), 1229-1237. [Link]

- Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

- Google Patents.

-

ChemBK. This compound. [Link]

-

J-Stage. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]

- Google Patents.

-

ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

- Google Patents. N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Google Patents. Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

-

PubChemLite. This compound (C14H17NO3). [Link]

-

India Fine Chemicals. Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. [Link]

- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

LookChem. methyl 1-benzyl-3-butyl-4-oxopiperidine-3-carboxylate. [Link]

- Google Patents. Method for preparing 4-piperidyl piperidine.

-

PubChem. This compound. [Link]

-

Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

-

PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 6. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 11. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 13. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 14. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. US9090548B2 - Carboxylate acidification - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Introduction

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal synthetic intermediate, belonging to the class of N-substituted piperidine derivatives. Its rigid scaffold, featuring a piperidone core, and multiple reactive functional groups make it a valuable building block in medicinal chemistry and drug development. This compound serves as a precursor for a wide range of more complex molecules, including analgesics, antipsychotics, and other pharmacologically active agents where the 4-piperidone structural motif is essential.[1][2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document consolidates critical data on its chemical identity, physical characteristics, spectroscopic profile, and stability. Furthermore, it outlines standardized analytical methodologies for its characterization and provides essential safety and handling protocols, offering a holistic view for its effective application in a laboratory and process chemistry setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the compound's identity and structure is fundamental to predicting its behavior and reactivity. The molecule's architecture is defined by a central piperidine ring functionalized with a benzyl group on the nitrogen, a ketone at the 4-position, and a methyl ester at the 3-position, forming a β-keto-ester system. It is supplied as a hydrochloride salt, which significantly influences its physical properties, particularly solubility.

Table 1: Chemical Identifiers

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 3939-01-3 | [3][4][5][6] |

| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][3][5][7] |

| Molecular Weight | 283.75 g/mol | [5][6][7] |

| IUPAC Name | methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride | [7] |

| Common Synonyms | 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride |[6] |

The structural features—a tertiary amine, a ketone, an ester, and an aromatic ring—each contribute to the compound's chemical personality. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed via hydrogenolysis to allow for further derivatization.[2] The β-keto-ester moiety is a versatile functional handle for a variety of carbon-carbon bond-forming reactions.

Section 2: Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, formulation, and storage requirements. As a crystalline solid, its characteristics are well-defined, though its hygroscopic nature demands careful attention.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Reference |

|---|---|---|

| Appearance | White to pink or pale cream crystalline powder | [1][3][5] |

| Melting Point | 185 °C (with decomposition) | [1][4][5] |

| Solubility | Soluble in water and dichloromethane | [8] |

| Hygroscopicity | Hygroscopic | [1][5] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų |[7] |

Expert Insights:

-

Melting Point: The sharp melting point at 185 °C, accompanied by decomposition, is a reliable indicator of purity for this compound. A broad melting range would suggest the presence of impurities.

-

Solubility: The hydrochloride salt form renders the tertiary amine cationic, significantly enhancing its solubility in polar solvents like water compared to its free base form. This property is advantageous for purification processes and for preparing stock solutions for reactions or analysis.

-

Hygroscopicity: The tendency to absorb moisture from the atmosphere is a critical handling parameter.[1][5] This property means that improper storage can lead to changes in physical state (from a free-flowing powder to a gum) and can affect the accuracy of weighing operations.[9][10][11] It necessitates storage in a desiccator or under an inert atmosphere.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity, structure, and purity of this compound requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together, they form a self-validating system for quality control.

Standard Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or received batch of the title compound. This systematic process ensures that the material's identity, purity, and integrity are confirmed before its use in subsequent applications.

Caption: Logical workflow for the physicochemical characterization of the compound.

Detailed Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide unambiguous confirmation of the molecular structure by mapping the proton and carbon framework.

-

Methodology (¹H NMR):

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for characteristic signals in the aromatic region (~7.2-7.5 ppm) for the benzyl protons, a singlet for the benzylic CH₂ group, complex multiplets for the piperidine ring protons, and a singlet for the methyl ester protons (~3.6 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the dry powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact and acquire the spectrum.

-

Expected Vibrational Bands: The spectrum should exhibit strong carbonyl (C=O) stretching bands around 1710-1750 cm⁻¹, corresponding to the ketone and ester groups. A broad band in the 2400-2800 cm⁻¹ region is often characteristic of the amine hydrochloride salt.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound (as the free base).

-

Methodology (LC-MS with Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly or inject it into an LC-MS system.

-

Acquire the spectrum in positive ion mode.

-

Expected Ion: The primary ion observed should be the protonated molecular ion [M+H]⁺ of the free base (C₁₄H₁₇NO₃), which has a calculated monoisotopic mass of approximately 248.13 m/z.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology (Reverse-Phase): [12]

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Rationale: The acidic mobile phase ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks. This method effectively separates the main compound from potential non-polar and polar impurities.

-

-

Section 4: Chemical Reactivity and Stability

The synthetic utility of this compound is derived from the reactivity of its functional groups.[8]

-

Ketone: The carbonyl group at the 4-position is a key site for reactions like reduction to an alcohol, reductive amination, and Wittig-type reactions. It is central to building the core of many drug molecules.[2]

-

β-Keto-Ester: This moiety can undergo hydrolysis, decarboxylation, or be used in various condensation reactions.

-

N-Benzyl Group: As a protecting group, it is stable to many reaction conditions but can be selectively removed by catalytic hydrogenation, unmasking the secondary amine for further functionalization.[2][13]

Stability: The compound is generally stable under recommended storage conditions. However, its hygroscopic nature is its primary liability.[1][10] Prolonged exposure to moisture can lead to physical changes and potentially promote hydrolysis of the ester group. It is incompatible with strong oxidizing agents.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Code |

|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

Data sourced from ECHA C&L Inventory.[7]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.

Storage Recommendations:

-

Atmosphere: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[5]

-

Temperature: Store at room temperature in a cool, dry place.[1]

-

Packaging: For long-term storage, consider packaging with a desiccant or using foil-based, moisture-impermeable containers.[14]

Conclusion

This compound is a well-characterized and synthetically versatile intermediate. Its physicochemical profile is dominated by its crystalline, hygroscopic nature and the reactivity endowed by its N-benzyl, ketone, and methyl ester functional groups. A thorough understanding of its properties, supported by the robust analytical methods outlined in this guide, is crucial for its successful and safe application in the synthesis of advanced pharmaceutical targets. Proper handling and storage are paramount to maintaining its integrity and ensuring reproducible results in research and development.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

Tee, T. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available at: [Link]

-

ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

-

Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column. Available at: [Link]

-

Defense Technical Information Center. (2001). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]

- Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone.

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. H26930.22 [thermofisher.com]

- 4. This compound | 3939-01-3 [chemnet.com]

- 5. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]

- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. jocpr.com [jocpr.com]

- 12. Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 14. blog.vestanutra.com [blog.vestanutra.com]

Navigating Chemical Identification: A Guide for Researchers on CAS Registry Numbers® and the Case of 50399-59-2

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the precise identification of a substance is paramount. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, provides a foundational tool for this purpose: the CAS Registry Number®. This guide will delve into the significance of CAS numbers, the process of chemical identification, and address the specific inquiry regarding CAS number 50399-59-2.

The Central Role of the CAS Registry Number®

A CAS Registry Number®, often referred to as a CAS number, is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and polymers. The number itself does not have any inherent chemical meaning but serves as an unambiguous link to a specific substance, regardless of the many systematic, generic, proprietary, or trivial names that may be used to describe it.

For scientists and researchers, the CAS number is an indispensable tool for:

-

Unambiguous Communication: Eliminating confusion arising from different naming conventions.

-

Information Retrieval: Facilitating accurate searches across diverse databases and publications.

-

Regulatory Compliance: Ensuring correct identification for safety, inventory, and transportation purposes.

The Enigma of CAS Number 50399-59-2

A thorough search of publicly accessible chemical databases and scientific literature for the CAS number 50399-59-2 does not yield a corresponding chemical substance. This lack of identification can occur for several reasons:

-

Typographical Error: The number may have been transcribed or entered incorrectly. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single digit error will lead to a failed search.

-

Proprietary Information: The CAS number may belong to a substance that is part of a confidential business inventory or a regulated submission and is therefore not disclosed in public databases.

-

Obsolete or Withdrawn Number: In rare cases, a CAS number may be withdrawn or merged with another entry.

-

Novel or Unregistered Substance: The number may be associated with a newly synthesized compound that has not yet been registered or disclosed in the public domain.

Given the absence of information, it is not possible to provide details on the chemical structure, properties, or synthesis of a compound associated with CAS number 50399-59-2.

Best Practices for Chemical Identification

When a CAS number search is inconclusive, researchers can employ a multi-pronged approach to substance identification.

The first step is to meticulously verify the accuracy of the CAS number. Check the original source of the number for any potential errors.

If the CAS number is confirmed to be correct yet yields no results, alternative search parameters can be utilized:

-

Chemical Name: Use any known systematic (IUPAC), common, or trade names.

-

Molecular Formula: Searching by the elemental composition can narrow down possibilities.

-

Chemical Structure: Drawing the structure in a chemical search engine (e.g., using SMILES notation or a structure editor) is a powerful identification method.

-

Spectroscopic Data: If available, data from techniques like NMR, Mass Spectrometry, or IR spectroscopy can be used to search specialized databases.

A variety of public and commercial databases are essential tools for chemical identification:

-

PubChem: A comprehensive public database of chemical substances and their activities against biological assays.

-

ChemSpider: A free chemical structure database providing access to millions of structures, properties, and associated information.

-

CAS SciFinder®: A comprehensive research discovery application that provides access to the CAS REGISTRY®, the most authoritative collection of disclosed chemical substance information.

The Workflow of Chemical Structure Elucidation

In the absence of a known identifier, the process of determining a chemical structure, known as structure elucidation, is a cornerstone of chemical research.

This process involves isolating a pure sample, determining its elemental composition and molecular weight, and then using a combination of spectroscopic techniques to piece together the atomic connectivity and stereochemistry.

Conclusion

While the specific query for CAS number 50399-59-2 could not be resolved with a definitive chemical structure, this guide provides a broader context for the critical process of chemical identification. For researchers, scientists, and drug development professionals, a thorough understanding of tools like the CAS Registry Number® and a systematic approach to substance identification are fundamental to the integrity and success of their work. When faced with an unidentifiable substance, a methodical application of verification, alternative search strategies, and analytical techniques is the most reliable path to a conclusive identification.

The Synthetic Heart of Discovery: A Technical Guide to the Role and Potential of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational role of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. While not a therapeutic agent in itself, its strategic design as a chemical scaffold is instrumental in the development of novel drugs. This document will explore the synthesis, chemical properties, and, most critically, the latent therapeutic potential unlocked through its versatile reactivity.

Compound Profile: Chemical and Physical Characteristics

This compound is a white to pink crystalline powder.[1][2] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1][3]

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₃[4] |

| Molecular Weight | 283.75 g/mol [4][5] |

| Melting Point | 185°C (with decomposition)[1][2][3] |

| Appearance | Crystalline Powder[1] |

| Solubility | Soluble in water and dichloromethane[6] |

| CAS Number | 3939-01-3[4][5] |

The Genesis of a Scaffold: Synthesis and Chemical Reactivity

The primary route to this compound is through a Dieckmann condensation reaction.[1][7] This intramolecular cyclization of a diester is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of the core piperidone ring.

A common synthetic pathway involves the reaction of benzylamine with methyl acrylate to form N,N-bis(β-methyl propionate)benzylamine.[1] This intermediate then undergoes cyclization in the presence of a base like sodium methoxide to yield the free base, 1-benzyl-3-methoxycarbonyl-4-piperidone. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.[1]

The true utility of this compound lies in the reactivity of its functional groups: the ketone, the ester, and the N-benzyl group. These sites offer a rich chemical playground for modification, enabling the synthesis of a vast array of derivatives.

Caption: Synthesis and key reaction sites of the title compound.

Unlocking Therapeutic Potential: A Gateway to Diverse Mechanisms of Action

The piperidine nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[8] Derivatives of N-benzylpiperidine and 4-oxopiperidine exhibit a wide spectrum of biological activities, suggesting the vast potential of molecules derived from this compound.[8][9][10][11]

Central Nervous System (CNS) Applications

The N-benzylpiperidine moiety is a key feature in many compounds targeting the CNS.[10]

-

Anti-Alzheimer's Agents: The benzylpiperidine group demonstrates effective binding to the catalytic site of acetylcholinesterase (AChE).[10] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.

-

Cognition Enhancers: Certain 4-aminopiperidine derivatives, which can be synthesized from 4-oxopiperidines, have shown potent nootropic (cognition-enhancing) activity.[12]

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonists: Piperidine-containing compounds have been identified as antagonists for the α7 nAChR, a target implicated in inflammatory processes.[13]

Caption: Potential CNS therapeutic pathways from the core scaffold.

Anti-Infective and Anti-Cancer Applications

The versatile piperidine core is also integral to the development of anti-infective and anti-cancer agents.

-

CCR5 Antagonists: 4-substituted-4-aminopiperidines are crucial building blocks for CCR5 antagonists, which act as HIV-1 entry inhibitors.[14]

-

Antiproliferative Agents: Piperidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including interaction with DNA.[11] Some have demonstrated potent activity against prostate, breast, and kidney cancer cell lines.[8][11]

Cardiovascular Applications

Recent research has explored oxopyridine derivatives, structurally related to the piperidine core, as selective inhibitors of Factor XIa (FXIa).[15] FXIa is a key enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for antithrombotic therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.

Experimental Protocols: A Foundation for Further Research

The following is a generalized protocol for a key step in the derivatization of the 4-oxo group, a common starting point for further synthesis.

Protocol: Reductive Amination of the 4-Oxo Group

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, dichloroethane).

-

Amine Addition: Add the desired primary or secondary amine to the solution, along with a mild acid catalyst (e.g., acetic acid) if necessary, to facilitate imine/enamine formation.

-

Reduction: Introduce a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to the reaction mixture. These reagents selectively reduce the intermediate iminium ion.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove excess reagents, and purify the resulting 4-amino-piperidine derivative using column chromatography or crystallization.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry to verify the structure of the product.

Conclusion

This compound is a testament to the crucial role of synthetic intermediates in modern drug discovery. While it does not possess a direct mechanism of action in a biological context, its true "action" is as a versatile and powerful scaffold. Its strategic combination of reactive functional groups allows for the efficient and targeted synthesis of a wide array of complex molecules. From targeting neurodegenerative diseases to combating infectious agents and cancer, the derivatives of this foundational compound hold immense promise. A thorough understanding of its chemistry is therefore essential for any researcher aiming to develop the next generation of piperidine-based therapeutics.

References

- ChemBK. (2024, April 9). This compound.

- PubChem. (n.d.). This compound.

- Vulcanchem. (n.d.). Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.

- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.

- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ChemicalBook. (2025, July 26). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet.

- PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.

- ChemicalBook. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

- PubMed. (2020, December 1). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.

- Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade.

- Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95%.

- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- TCI Chemicals. (n.d.). Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.

- PubMed. (2003, July 21). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.

- Pharmaffiliates. (n.d.). CAS No : 3939-01-3 | Product Name : this compound.

- MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.

- PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents.

- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate 95%.

- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride | 3939-01-3 [amp.chemicalbook.com]

- 4. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (882182-30-1) for sale [vulcanchem.com]

- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: A Cornerstone Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal molecular scaffold in medicinal chemistry. Its significance lies in the versatile reactivity of its 4-piperidone core, which features a carbonyl group, adjacent methylene groups, and a modifiable nitrogen atom.[1] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical role as a precursor in the development of potent analgesics and other therapeutic agents. We will delve into detailed synthetic protocols, analytical validation, and the strategic considerations that make this intermediate an invaluable tool in drug discovery.

Introduction: The Strategic Importance of the 4-Piperidone Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids.[2] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this heterocyclic system.[2] Among these, 4-piperidone derivatives serve as exceptionally useful intermediates.[1][3] The compound this compound embodies the key reactive features of this class:

-

The Ketone at C4: Allows for nucleophilic additions and the construction of complex, pharmacologically active 4-substituted piperidines.

-

The β-Ketoester Moiety: The ester at C3 activates the adjacent methylene protons, facilitating a wide range of classical organic reactions like alkylations and condensations.

-

The N-Benzyl Group: A common protecting group for the piperidine nitrogen that can be readily removed via catalytic hydrogenation, allowing for late-stage diversification of the molecule.[4]

This combination of functional groups makes it a prized starting material for creating libraries of compounds for screening and is particularly notable for its role in the synthesis of potent opioid analgesics.[3][5]

Physicochemical and Structural Data

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO₃ | [1][6] |

| Molecular Weight | 283.75 g/mol | [6] |

| Appearance | White to pink crystalline powder | [1] |

| Melting Point | 185 °C (with decomposition) | [1] |

| Solubility | Soluble in methanol and ethanol | |

| Storage Conditions | Room temperature, under inert atmosphere | [1] |

| Key Characteristic | Hygroscopic (sensitive to moisture) | [1] |

Core Synthesis Pathway: The Dieckmann Condensation

The industrial synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate relies on a classic organic reaction: the Dieckmann condensation. This intramolecular cyclization is a robust method for forming five- and six-membered rings.

The general process involves two key stages:[7]

-

Michael Addition: Benzylamine is reacted with two equivalents of methyl acrylate to form the diester, N,N-bis(β-methyl propionate)benzylamine.

-

Intramolecular Cyclization: The resulting diester undergoes a Dieckmann condensation in the presence of a strong base, such as sodium methoxide, to form the cyclic β-ketoester. Subsequent acidification with hydrochloric acid yields the target hydrochloride salt.[1]

Causality Insight: The use of a strong base like sodium methoxide is critical. It deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate that attacks the carbonyl carbon of the other ester, leading to cyclization. The final treatment with HCl not only neutralizes the reaction but also protonates the piperidine nitrogen, forming the stable, crystalline hydrochloride salt which is easier to handle and purify than the free base.

Application in Medicinal Chemistry: Gateway to Potent Analgesics

The primary application of this intermediate is in the synthesis of 4-anilidopiperidine analgesics, a class of potent synthetic opioids that includes fentanyl and its analogues.[3][8] The 4-piperidone structure is a direct precursor to the core of these drugs.

A typical synthetic sequence involves the decarboxylation of the β-ketoester to yield 1-benzyl-4-piperidone.[7] This key intermediate can then be elaborated through multi-step sequences, such as the Strecker synthesis, to introduce the required aniline and propionamide moieties.[4]

This pathway highlights the compound's role as a foundational building block. By first constructing the piperidine ring with the necessary ketone functionality, chemists can then systematically build the complex substitutions required for high-potency interaction with opioid receptors.[9]

Experimental Protocol: Decarboxylation to 1-Benzyl-4-piperidone Hydrochloride

This protocol details the conversion of the title compound to a more fundamental building block used in various drug syntheses.[4][7]

Objective: To synthesize 1-benzyl-4-piperidone hydrochloride via acid-catalyzed decarboxylation.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (5-7 M)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound with a 6-12 molar excess of concentrated hydrochloric acid.[7]

-

Heating: Heat the mixture to 80-100 °C with stirring. The reaction progress can be monitored by TLC or HPLC. Allow the reaction to proceed for 4-8 hours.[7]

-

Scientific Rationale: The combination of strong acid and heat facilitates the hydrolysis of the methyl ester to a carboxylic acid, which, being a β-keto acid, is unstable and readily undergoes decarboxylation to release CO₂ and form the enol of 1-benzyl-4-piperidone.

-

-

Work-up: After the reaction is complete, cool the flask to room temperature. The crude 1-benzyl-4-piperidone hydrochloride may precipitate.

-

Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 by volume).[7] b. Slowly cool the solution in an ice bath to induce crystallization. c. Collect the purified crystals by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of cold ethanol and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, melting point, and mass spectrometry).

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazards: The compound is an irritant, causing skin and serious eye irritation.[6]

-

Precautions: Avoid contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Due to its hygroscopic nature, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its well-defined synthesis and versatile reactivity have secured its place in the development of potent CNS-active agents, particularly analgesics.[5][10] While its primary role has been linked to opioid synthesis, the underlying 4-piperidone scaffold is also being explored for developing novel anti-inflammatory, antimicrobial, and anticancer agents.[3][11] As medicinal chemistry continues to evolve, the strategic use of such foundational building blocks will remain essential for the efficient discovery and development of next-generation therapeutics.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Grokipedia. (n.d.). 4-Piperidone. Available at: [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C14H17NO3). Available at: [Link]

-

PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available at: [Link]

-

Lookchem. (n.d.). Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. Available at: [Link]

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. Available at: [Link]

-

precisionFDA. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. Available at: [Link]

-

Sarwat Jahan et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Compounds

For researchers, scientists, and drug development professionals, understanding the trajectory of a successful pharmacophore can provide invaluable insights. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in the history of medicinal chemistry. Its journey from a pungent compound isolated from black pepper to a core component of blockbuster drugs is a testament to the power of natural product chemistry, synthetic innovation, and a deep understanding of structure-activity relationships. This guide provides a comprehensive exploration of the discovery and history of piperidine-based compounds, delving into their synthesis, mechanism of action, and enduring impact on therapeutic development.

Part 1: The Genesis of a Privileged Scaffold: From Pepper to Pharmacology

The story of piperidine begins with the spice that has seasoned human history for millennia: black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated a colorless liquid with a characteristic amine odor from the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid. Two years later, the French chemist Auguste Cahours independently isolated the same compound and named it piperidine, derived from the Latin word for pepper, Piper.

Initially, piperidine was of interest primarily to organic chemists as a simple heterocyclic amine. However, its presence in a vast array of naturally occurring alkaloids, complex nitrogen-containing compounds produced by plants, hinted at its potential biological significance. Alkaloids such as coniine from poison hemlock, the infamous substance used in the execution of Socrates, and the stimulant nicotine from tobacco, all feature the piperidine motif. This natural prevalence underscored the potential for piperidine-containing molecules to interact with biological systems, laying the groundwork for their future exploration in medicine.

The transition of piperidine from a chemical curiosity to a cornerstone of medicinal chemistry was driven by the development of synthetic organic chemistry. The ability to predictably and efficiently synthesize piperidine and its derivatives opened the door to the systematic exploration of their therapeutic potential.

Part 2: The Art of the Ring: Synthesis of Piperidine-Based Compounds

The synthesis of the piperidine core and its derivatives has evolved significantly since its initial discovery. Early methods relied on the degradation of natural products, but the demand for a reliable and scalable supply necessitated the development of robust synthetic routes.

The Foundational Synthesis: Hydrogenation of Pyridine

The most common industrial method for producing piperidine is the catalytic hydrogenation of pyridine. This process typically involves reacting pyridine with hydrogen gas at elevated temperatures and pressures over a metal catalyst, such as nickel or molybdenum disulfide.

Caption: Simplified signaling pathway of fentanyl's action at the µ-opioid receptor.

Structure-Activity Relationship (SAR): The piperidine ring is a critical component of fentanyl's pharmacophore. The protonated nitrogen of the piperidine ring forms a key ionic interaction with a conserved aspartate residue in the µ-opioid receptor. The N-phenethyl group and the N-phenylpropanamide side chain are also essential for high-affinity binding. Modifications to these groups have led to the development of a wide range of fentanyl analogs with varying potencies and durations of action. For example, the addition of a methyl group at the 3-position of the piperidine ring can significantly increase potency.

Experimental Protocol: Synthesis of Fentanyl (Adapted from the Janssen Method)

Step 1: Synthesis of N-benzyl-4-piperidone

-

To a solution of 4-piperidone monohydrate hydrochloride in water, add potassium carbonate and benzyl chloride.

-

Heat the mixture to reflux for several hours.

-

After cooling, extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-4-piperidone.

Step 2: Reductive Amination with Aniline

-

Dissolve N-benzyl-4-piperidone and aniline in a suitable solvent (e.g., toluene).

-

Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-phenyl-N-(1-benzyl-4-piperidinyl)amine.

Step 3: Acylation with Propionyl Chloride

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add triethylamine followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to give N-phenyl-N-(1-benzyl-4-piperidinyl)propanamide.

Step 4: Debenzylation

-

Dissolve the product from Step 3 in ethanol.

-

Add a palladium on carbon catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate to obtain fentanyl.

Methylphenidate: A Stimulant for Focus

Discovery and Development: In 1944, Leandro Panizzon, a chemist at Ciba (now Novartis), synthesized methylphenidate. The drug was named Ritalin after his wife, Rita, who found that it helped with her low blood pressure and improved her tennis game. It was initially marketed for treating depression and narcolepsy. However, in the 1960s, its paradoxical calming effect on children with what was then known as "minimal brain dysfunction" was observed, leading to its widespread use for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).

Mechanism of Action: Methylphenidate is a norepinephrine-dopamine reuptake inhibitor. [1]It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the brain, leading to an increase in the extracellular concentrations of these neurotransmitters. [1]This enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to be the primary mechanism behind its ability to improve attention and focus. [1]

Caption: Methylphenidate blocks the reuptake of dopamine and norepinephrine.

Structure-Activity Relationship (SAR): Methylphenidate has two chiral centers, leading to four possible stereoisomers. The therapeutic activity resides primarily in the (d)-threo-isomer, which has a significantly higher affinity for the dopamine transporter than the (l)-threo-isomer. The piperidine ring is crucial for its activity, with the nitrogen atom likely involved in a key interaction with the transporter protein. The phenyl and methyl ester groups also play important roles in binding affinity and overall pharmacological profile.

Raloxifene: A Selective Modulator of Estrogen's Effects

Discovery and Development: Raloxifene was developed by Eli Lilly and Company as a second-generation selective estrogen receptor modulator (SERM). It was approved by the FDA in 1997 for the prevention of postmenopausal osteoporosis and later for reducing the risk of invasive breast cancer in postmenopausal women. The development of raloxifene was a landmark in the field of women's health, offering a tissue-selective alternative to traditional hormone replacement therapy.

Mechanism of Action: Raloxifene exhibits a fascinating and complex mechanism of action. It binds to estrogen receptors (ERα and ERβ) and acts as an estrogen agonist in some tissues (e.g., bone) and an estrogen antagonist in others (e.g., breast and uterus). This tissue selectivity is attributed to the unique conformational change that raloxifene induces in the estrogen receptor upon binding. This altered receptor conformation leads to the recruitment of different co-regulatory proteins in different cell types, resulting in tissue-specific gene expression and physiological effects. In bone, its estrogenic effects help to maintain bone density. In the breast and uterus, its anti-estrogenic effects help to prevent the growth of hormone-responsive cancers.

Structure-Activity Relationship (SAR): The 2-arylbenzothiophene core of raloxifene is responsible for its high-affinity binding to the estrogen receptor. The piperidine-containing side chain is a critical determinant of its SERM activity. The basic nitrogen of the piperidine ring is thought to interact with a specific aspartate residue in the ligand-binding domain of the estrogen receptor, a key interaction for its antagonistic effects in certain tissues. Modifications to this side chain can dramatically alter the agonist/antagonist profile of the molecule.

Part 4: The Enduring Legacy and Future of Piperidine-Based Compounds

The piperidine scaffold continues to be a rich source of inspiration for medicinal chemists. Its conformational flexibility, synthetic tractability, and proven track record of success in a wide range of therapeutic areas ensure its continued prominence in drug discovery.

Quantitative Data Summary

| Compound | Year of Discovery | Primary Therapeutic Use | Mechanism of Action |

| Fentanyl | 1960 | Analgesia, Anesthesia | Potent µ-opioid receptor agonist |

| Methylphenidate | 1944 | ADHD, Narcolepsy | Norepinephrine-dopamine reuptake inhibitor |

| Raloxifene | 1990s | Osteoporosis, Breast Cancer Prevention | Selective estrogen receptor modulator (SERM) |

The future of piperidine-based drug discovery lies in the continued exploration of novel chemical space around this privileged scaffold. The development of new synthetic methodologies that allow for even greater control over stereochemistry and functional group placement will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. From the pungent spice of black pepper to the cutting edge of modern medicine, the journey of the piperidine ring is a compelling narrative of scientific discovery and its profound impact on human health.

References

-

Fentanyl. In: Wikipedia. ; 2024. Accessed December 19, 2024. [Link]

-

Methylphenidate. In: Wikipedia. ; 2024. Accessed December 19, 2024. [Link]

-

Raloxifene. StatPearls. [Link]. Accessed December 19, 2024.

-

Fentanyl History. News-Medical.net. [Link]. Published June 19, 2023. Accessed December 19, 2024.

-

Fentanyl: where did it all go wrong? Pharmaceutical Technology. [Link]. Published February 27, 2018. Accessed December 19, 2024.

-

Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

What is the mechanism of Raloxifene Hydrochloride? PatSnap Synapse. [Link]. Published July 17, 2024. Accessed December 19, 2024.

-

Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. PubMed. [Link]. Accessed December 19, 2024.

-

Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. PubMed. [Link]. Accessed December 19, 2024.

-

Methylphenidate. INHN. [Link]. Published June 27, 2013. Accessed December 19, 2024.

-

A brief history of methylphenidate. The Specialist Forum. [Link]. Published July 2015. Accessed December 19, 2024.

-

Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. PubMed. [Link]. Accessed December 19, 2024.

-

Swiss fact: Ritalin was invented in Switzerland. Le News. [Link]. Published August 23, 2019. Accessed December 19, 2024.

-

Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. ACS Publications. [Link]. Accessed December 19, 2024.

-

Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene | Journal of Medicinal Chemistry. ACS Publications. [Link]. Accessed December 19, 2024.

-

Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. PubMed. [Link]. Accessed December 19, 2024.

-

RALOXIFENE. New Drug Approvals. [Link]. Published December 4, 2020. Accessed December 19, 2024.

-

Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm. Musculoskeletal. [Link]. Published December 5, 2025. Accessed December 19, 2024.

-

The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

A brief history of methylphenidate : psychiatry - ADHD. The Specialist Forum. [Link]. Published July 1, 2015. Accessed December 19, 2024.

-

Structural features underlying raloxifene's biophysical interaction with bone matrix. PubMed. [Link]. Accessed December 19, 2024.

-

Methylphenidate - An Antidementia? An experience report. OAText. [Link]. Published October 14, 2020. Accessed December 19, 2024.

-

Antiestrogens: structure-activity relationships and use in breast cancer treatment. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. JOCPR. [Link]. Accessed December 19, 2024.

-

Raloxifene Inhibits Menin-Dependent Estrogen Receptor Activation in Breast Cancer Cells. PubMed. [Link]. Accessed December 19, 2024.

-

Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

Effects of Methylphenidate on the Dopamine Transporter and Beyond. PubMed. [Link]. Accessed December 19, 2024.

-

Methylphenidate (Ritalin). Chemistry World. [Link]. Published May 10, 2019. Accessed December 19, 2024.

-

Quantitative structure-activity relationship studies of threo-methylphenidate analogs. PubMed. [Link]. Accessed December 19, 2024.

-

AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Hetero Letters. [Link]. Accessed December 19, 2024.

-

Effects of Methylphenidate on the Dopamine Transporter and Beyond. ResearchGate. [Link]. Published August 7, 2025. Accessed December 19, 2024.

-

Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

Methylphenidate. American Chemical Society. [Link]. Published May 25, 2010. Accessed December 19, 2024.

-

Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed. [Link]. Accessed December 19, 2024.

-

methylphenidate. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]. Accessed December 19, 2024.

-

Classics in Chemical Neuroscience: Methylphenidate. ACS Publications. [Link]. Published July 13, 2016. Accessed December 19, 2024.

-

how is methylphenidate synthesized? : r/chemhelp. Reddit. [Link]. Published March 20, 2016. Accessed December 19, 2024.

-

Quantitative structure-activity relationship studies of threo-methylphenidate analogs. ResearchGate. [Link]. Published August 6, 2025. Accessed December 19, 2024.

-

Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. [Link]. Published September 4, 2020. Accessed December 19, 2024.

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. National Center for Biotechnology Information. [Link]. Accessed December 19, 2024.

-

Raloxifene. In: Wikipedia. ; 2024. Accessed December 19, 2024. [Link]

-

Raloxifene Hydrochloride. National Cancer Institute. [Link]. Published October 26, 2007. Accessed December 19, 2024.

-

SERM drug raloxifene (Evista) found to reduce breast cancer risk for postmenopausal women. LifeScienceHistory.com. [Link]. Accessed December 19, 2024.

-

Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]. Accessed December 19, 2024.

Sources

Spectroscopic data of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of scientific validity. This compound, a key building block in the synthesis of various pharmaceutical agents, presents a fascinating case for multi-modal spectroscopic analysis.[1] This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of data to provide a cohesive analytical narrative. We will dissect the information encoded within Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just what we see, but why we see it, and how these techniques synergize to provide a complete structural portrait.

Molecular Structure and Analytical Strategy

The target molecule, with the chemical formula C₁₄H₁₈ClNO₃ and a molecular weight of 283.75 g/mol , possesses several key structural features that are amenable to spectroscopic investigation.[2][3] These include a benzyl group, a piperidone core, a keto-ester moiety, and its existence as a hydrochloride salt. Our analytical approach is designed to probe each of these features systematically.

The hydrochloride form implies that the tertiary amine in the piperidine ring is protonated. This is a critical consideration for interpreting the spectral data, particularly in NMR, as it influences the electronic environment of adjacent protons and carbons.

Figure 1: Chemical Structure of the Protonated Form.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic and spatial arrangement of hydrogen atoms within the molecule. The spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, and the methyl ester protons.

Data Interpretation

The hydrochloride salt form and the presence of a chiral center at C3 complicate the spectrum. The piperidine ring exists in a dynamic equilibrium of chair conformations, and protonation of the nitrogen atom significantly deshields the adjacent α-protons. The signals for the piperidine ring protons are often complex and may show overlapping multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |